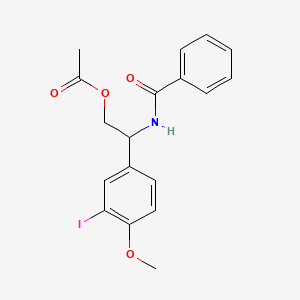
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate is an organic compound with a complex structure that includes benzamido, iodo, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate typically involves multiple steps. One common method includes the acylation of 2-amino-2-(3-iodo-4-methoxyphenyl)ethanol with benzoyl chloride, followed by esterification with acetic anhydride. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the acylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzamido-2-(3-iodo-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-benzamido-2-(4-methoxyphenyl)ethyl acetate.
Substitution: Formation of 2-benzamido-2-(3-hydroxy-4-methoxyphenyl)ethyl acetate.
Scientific Research Applications
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, potentially inhibiting their function. The iodo group may participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzamido-2-(4-methoxyphenyl)ethyl acetate
- 2-Benzamido-2-(3-chloro-4-methoxyphenyl)ethyl acetate
- 2-Benzamido-2-(3-bromo-4-methoxyphenyl)ethyl acetate
Uniqueness
2-Benzamido-2-(3-iodo-4-methoxyphenyl)ethyl acetate is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and biological activity compared to its chloro and bromo analogs. The methoxy group also contributes to its unique electronic properties, influencing its interactions with other molecules.
Properties
CAS No. |
918658-32-9 |
|---|---|
Molecular Formula |
C18H18INO4 |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
[2-benzamido-2-(3-iodo-4-methoxyphenyl)ethyl] acetate |
InChI |
InChI=1S/C18H18INO4/c1-12(21)24-11-16(14-8-9-17(23-2)15(19)10-14)20-18(22)13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3,(H,20,22) |
InChI Key |
GYDFLINVYKXNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C1=CC(=C(C=C1)OC)I)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















